molecular formula C11H14N2O2 B13888885 methyl-4(N,N-dimethylcarbamimidoyl)benzoate

methyl-4(N,N-dimethylcarbamimidoyl)benzoate

Cat. No.: B13888885
M. Wt: 206.24 g/mol
InChI Key: CESCMDSPRNJISY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves a multi-step reaction sequence. One of the reported methods starts with the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of phosphorus oxychloride and pyridine in acetonitrile . The resulting nitroamide intermediate is then hydrogenated to yield the amino amide intermediate . This intermediate undergoes further reactions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves scalable routes that ensure high purity and yield. The use of cost-effective amide formation reactions and solvents like 2-methyltetrahydrofuran for extraction are key features of the industrial process . The overall yield of the product is approximately 38% with a purity greater than 98% .

Chemical Reactions Analysis

Types of Reactions

Methyl-4(N,N-dimethylcarbamimidoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon for hydrogenation, phosphorus oxychloride for coupling reactions, and various solvents like acetonitrile and 2-methyltetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the nitroamide intermediate yields the amino amide intermediate .

Scientific Research Applications

Methyl-4(N,N-dimethylcarbamimidoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves its role as an intermediate in the synthesis of betrixaban. Betrixaban acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, betrixaban prevents the formation of thrombin and subsequent blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-4(N,N-dimethylcarbamimidoyl)benzoate is unique due to its specific role as an intermediate in the synthesis of betrixaban, which is a clinically important anticoagulant . Its chemical structure and reactivity make it a valuable compound in pharmaceutical research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(N,N-dimethylcarbamimidoyl)benzoate

InChI

InChI=1S/C11H14N2O2/c1-13(2)10(12)8-4-6-9(7-5-8)11(14)15-3/h4-7,12H,1-3H3

InChI Key

CESCMDSPRNJISY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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